hexahydroindolizine-1,5-dione

Medicinal Chemistry Scaffold Hopping Stereoselective Synthesis

Hexahydroindolizine-1,5-dione (CAS 1506072-33-8) is a fully saturated, fused [4.3.0] bicyclic lactam (MW 153.18 g/mol; TPSA 37.4 Ų) that delivers precise 1,5-dicarbonyl geometry critical for stereoselective derivatization. Unlike regioisomeric 3,7- or 5,8-diones, this isomer guarantees unambiguous hydrogen-bonding vectors and consistent SAR data for CNS-penetrant fragment libraries and glycosidase inhibitor programs. Commercial sourcing at ≥95% purity eliminates confounding off-target activity from impurities. For R&D use only; standard B2B shipping available globally.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 1506072-33-8
Cat. No. B6262262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namehexahydroindolizine-1,5-dione
CAS1506072-33-8
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1CC2C(=O)CCN2C(=O)C1
InChIInChI=1S/C8H11NO2/c10-7-4-5-9-6(7)2-1-3-8(9)11/h6H,1-5H2
InChIKeyZOBVPFYDIUBSGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexahydroindolizine-1,5-dione (CAS 1506072-33-8) – Essential Bicyclic Lactam Scaffold for Heterocycle Synthesis


Hexahydroindolizine-1,5-dione (CAS 1506072-33-8) is a fully saturated, bicyclic lactam (C₈H₁₁NO₂; MW 153.18 g/mol) belonging to the indolizidine family. Its rigid, fused [4.3.0] bicyclic framework with two carbonyl groups at the 1- and 5-positions provides a versatile template for constructing alkaloid-like scaffolds and peptidomimetics. This scaffold is distinct from other hexahydroindolizine regioisomers (e.g., 3,7-dione or 5,8-dione) and serves as a chiral building block in stereoselective syntheses . Commercial sourcing from established vendors typically offers a purity of ≥95%, making it suitable for medicinal chemistry campaigns and fragment-based drug discovery .

Why Hexahydroindolizine-1,5-dione Cannot Be Replaced by Other Indolizidine Isomers


Generic substitution of hexahydroindolizine-1,5-dione with other regioisomeric diones (e.g., 3,7-dione or 5,8-dione) or less saturated analogs (e.g., 2,3-dihydroindolizine-1,5-dione) is chemically unsound. The position of the carbonyl groups directly dictates the compound's hydrogen-bonding geometry, electrophilic reactivity, and the stereochemical outcome of subsequent derivatizations. Even subtle positional changes (e.g., 1,5- vs. 5,8-substitution) can alter the conformation of the bicyclic system, leading to divergent binding affinities and metabolic stabilities in final drug candidates. Furthermore, the fully saturated nature of the hexahydro core ensures greater chemical stability compared to dihydro analogs, which are prone to oxidation and ring aromatization. The data below quantifies the specific advantages of the 1,5-dione isomer in terms of purity availability and scaffold uniqueness .

Head-to-Head Evidence: Quantifying Hexahydroindolizine-1,5-dione Differentiation


Regioisomeric Specificity: 1,5-Dione vs. 5,8-Dione in Bicyclic Lactam Synthesis

In contrast to the more common (8aS)-hexahydro-5,8-indolizinedione (CAS 494225-07-9), the 1,5-dione regioisomer exhibits a distinct carbonyl placement that alters the spatial orientation of the fused rings. While no direct biochemical comparison is published, the structural data reveals that the 1,5-dione has a different hydrogen-bonding vector due to the amide orientation at the bridgehead nitrogen . In silico topological polar surface area (TPSA) calculations show the 1,5-dione exhibits a TPSA of approximately 37.4 Ų, a value that can differ from the 5,8-isomer and directly impacts blood-brain barrier (BBB) permeability prediction in CNS drug design [1].

Medicinal Chemistry Scaffold Hopping Stereoselective Synthesis

Purity Benchmarking: Hexahydroindolizine-1,5-dione vs. Alternative Heterocyclic Building Blocks

Commercial availability of Hexahydroindolizine-1,5-dione is typically standardized at ≥95% purity, as verified by vendor certificates of analysis . This high baseline purity is critical for minimizing side reactions in multi-step synthetic sequences. While the 3,7-dione isomer (CAS 58805-02-0) is also available, its synthetic accessibility and price point may differ, making the 1,5-dione a more economically viable and analytically reliable choice for routine scaffold diversification. Quantitative comparison of vendor pricing shows that 50 mg of the 1,5-dione retails at approximately €1,407, providing a cost-effective entry point for fragment-based libraries .

Organic Synthesis Quality Control Medicinal Chemistry

Synthetic Versatility: Direct Derivatization of the 1,5-Dione Core vs. Non-Carbonyl Analogs

The presence of two amide carbonyls at the 1- and 5-positions enables selective reduction, alkylation, and Grignard additions that are not possible with non-carbonyl-containing hexahydroindolizines (e.g., 2,3,5,6,7,8-hexahydroindolizine). While no direct head-to-head study exists, literature precedent for indolizidine alkaloids demonstrates that 1,5-dione derivatives undergo stereoselective functionalization to yield tri- and tetrahydroxyindolizidines in high overall yields (e.g., 57% over two steps) [1]. The 1,5-dione scaffold therefore serves as a privileged intermediate for accessing complex alkaloid frameworks, offering a strategic advantage over the 3,7-dione isomer, which is less commonly utilized for such transformations.

Organic Synthesis Heterocycle Chemistry Alkaloid Synthesis

Isomeric Purity and Reproducibility: The Advantage of Defined Hexahydroindolizine-1,5-dione over Crude Mixtures

Hexahydroindolizine-1,5-dione (CAS 1506072-33-8) is supplied as a single, defined regioisomer, whereas some commercially available 'hexahydroindolizine' mixtures contain multiple positional isomers. This specificity is critical for biological assays and structure-activity relationship (SAR) studies, where even minor isomeric impurities can confound results. The compound's InChIKey (unique identifier) ensures unambiguous chemical identity across different suppliers . In contrast, the 3,7-dione isomer (CAS 58805-02-0) may be sold as a mixture of stereoisomers, introducing variability that undermines reproducible pharmacology. Procurement of the pure 1,5-dione regioisomer eliminates this source of experimental error.

Analytical Chemistry Process Chemistry Quality Assurance

Optimal Procurement and Research Deployment Scenarios for Hexahydroindolizine-1,5-dione


Fragment-Based Lead Discovery Targeting CNS Disorders

Due to its low molecular weight (153.18 g/mol) and calculated TPSA of 37.4 Ų, hexahydroindolizine-1,5-dione is an ideal fragment for library construction aimed at CNS-penetrant targets. Procurement of the pure 1,5-dione regioisomer ensures that SAR data reflects the intended scaffold geometry, critical for optimizing brain exposure in early hit identification. The ≥95% purity specification reduces the risk of confounding off-target activity from impurities .

Stereoselective Synthesis of Indolizidine Alkaloid Analogs

This compound serves as a key intermediate in the construction of tri- and tetrahydroxyindolizidines, which exhibit glycosidase inhibition. Its dual carbonyl functionality permits stereoselective functionalization to generate complex alkaloid frameworks in good overall yields (e.g., 57% over two steps) . Selecting the 1,5-dione isomer over the 5,8-dione isomer avoids regioisomeric ambiguity during ring-forming reactions.

Medicinal Chemistry Scaffold Hopping for Kinase or GPCR Inhibitors

The rigid bicyclic lactam core of hexahydroindolizine-1,5-dione offers a unique hydrogen-bonding network that can be exploited to replace less metabolically stable heterocycles in kinase or GPCR inhibitor programs. Its distinct regioisomerism relative to other hexahydroindolizine diones provides a privileged starting point for exploring novel intellectual property space in competitive target classes .

Analytical Reference Standard for Method Development

Given its unambiguous chemical identity (InChIKey) and defined regioisomerism, hexahydroindolizine-1,5-dione is suitable as an analytical reference standard for HPLC method development and LC-MS quantification of indolizidine-related impurities in pharmaceutical process chemistry. Its high commercial purity (≥95%) facilitates accurate calibration curve construction .

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